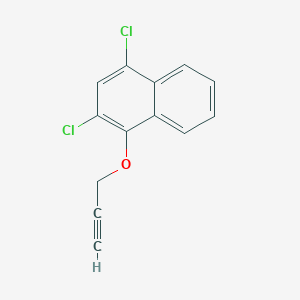

2,4-Dichloro-1-prop-2-ynoxynaphthalene

Descripción

2,4-Dichloro-1-prop-2-ynoxynaphthalene is a halogenated naphthalene derivative featuring a propargyloxy group (-O-CH₂-C≡CH) at the 1-position and chlorine substituents at the 2- and 4-positions of the naphthalene ring. Its molecular formula is C₁₃H₈Cl₂O, with a molar mass of 263.11 g/mol. The compound is synthesized through sequential reactions:

Oxyanion formation: A naphthol derivative (e.g., 1-naphthol) reacts with a base (e.g., K₂CO₃) to generate an oxyanion .

Propargylation: The oxyanion undergoes nucleophilic substitution with propargyl bromide to install the propargyloxy group .

Chlorination: Electrophilic chlorination introduces Cl atoms at positions 2 and 4, likely via Friedel-Crafts or directed ortho-metallation strategies (inferred from analogous syntheses).

This compound’s structural features—electron-withdrawing Cl substituents and a terminal alkyne—impart unique reactivity, making it relevant in materials science and pharmaceutical intermediates.

Propiedades

Número CAS |

17727-36-5 |

|---|---|

Fórmula molecular |

C13H8Cl2O |

Peso molecular |

251.10 g/mol |

Nombre IUPAC |

2,4-dichloro-1-prop-2-ynoxynaphthalene |

InChI |

InChI=1S/C13H8Cl2O/c1-2-7-16-13-10-6-4-3-5-9(10)11(14)8-12(13)15/h1,3-6,8H,7H2 |

Clave InChI |

OKZBZIALAKCGTJ-UHFFFAOYSA-N |

SMILES canónico |

C#CCOC1=C(C=C(C2=CC=CC=C21)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2,4-Dichloro-1-prop-2-ynoxynaphthalene involves several steps. One common method includes the reaction of 2,4-dichloronaphthol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

2,4-Dichloro-1-prop-2-ynoxynaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydronaphthalenes.

Aplicaciones Científicas De Investigación

2,4-Dichloro-1-prop-2-ynoxynaphthalene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-1-prop-2-ynoxynaphthalene involves its interaction with specific molecular targets. The prop-2-ynoxy group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .

Comparación Con Compuestos Similares

Key Observations :

- Electron Effects: The Cl and propargyloxy groups in the target compound enhance electrophilicity compared to methyl or fluorine derivatives, favoring reactions like Sonogashira coupling .

- Steric Hindrance : The propargyloxy group introduces less steric bulk than biphenyl substituents (e.g., in C₂₂H₁₅Cl), enabling easier functionalization .

Toxicity and Environmental Impact

- Target Compound : Halogenated naphthalenes are generally persistent in the environment. Chlorine substituents may increase toxicity compared to methyl or fluorine analogs, though specific data are lacking (inferred from methylnaphthalene toxicology) .

- 1-Methylnaphthalene : Classified as a low-toxicity irritant (LD₅₀ > 2,000 mg/kg in rats) but exhibits environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.